molecular formula C14H17N3O3 B2491780 1-(Pyridin-2-yl)-4-(tetrahydrofuran-2-carbonyl)piperazin-2-one CAS No. 2309522-05-0

1-(Pyridin-2-yl)-4-(tetrahydrofuran-2-carbonyl)piperazin-2-one

Cat. No. B2491780
CAS RN: 2309522-05-0
M. Wt: 275.308
InChI Key: UZZDAQNKUJLZKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrogenous compounds involves multi-component reactions, such as the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized through a cascade process involving Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, highlighting a method potentially adaptable for the target molecule (Demidov et al., 2021).

Molecular Structure Analysis

Structural characterization of nitrogenous compounds can be achieved through various spectroscopic and crystallographic techniques. For example, 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid's structure was confirmed via infrared spectroscopy, NMR, mass spectrometry, and X-ray diffraction, offering insights into the electronic and structural features relevant to the target molecule (Ban et al., 2023).

Chemical Reactions and Properties

The reactivity of such compounds can vary significantly with substitutions on the piperazine and pyridine units. For instance, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene demonstrated a novel carbonylation at a C−H bond, showcasing the potential for diverse chemical transformations (Ishii et al., 1997).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystalline structure, is crucial for practical applications. The extensive hydrogen bonding observed in enaminones suggests significant implications for the solubility and crystalline form of related compounds (Balderson et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards other molecules, stability under various conditions, and potential for forming complexes with metals, are of particular interest. Group 12 metal complexes of related compounds demonstrated structural diversity and highlighted the role of piperazine nitrogen in coordination, offering insights into the coordination chemistry of the target molecule (Purkait et al., 2017).

properties

IUPAC Name

4-(oxolane-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZDAQNKUJLZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

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